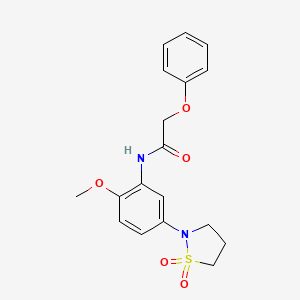

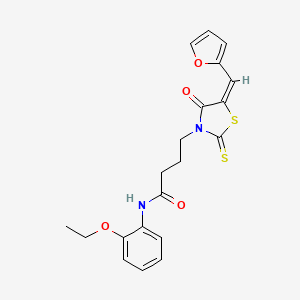

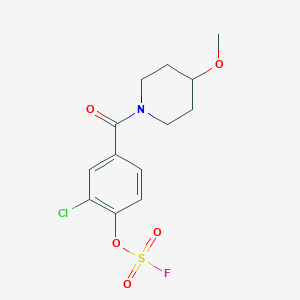

![molecular formula C19H18N6O2 B2588626 3-((1-(2-Methylimidazo[1,2-a]pyridin-3-carbonyl)piperidin-3-yl)oxy)pyrazin-2-carbonitril CAS No. 2034503-26-7](/img/structure/B2588626.png)

3-((1-(2-Methylimidazo[1,2-a]pyridin-3-carbonyl)piperidin-3-yl)oxy)pyrazin-2-carbonitril

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-((1-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C19H18N6O2 and its molecular weight is 362.393. The purity is usually 95%.

BenchChem offers high-quality 3-((1-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((1-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Imidazo[1,2-a]pyridin-Derivate, die Teil der Verbindung sind, weisen eine nachgewiesene antibakterielle Aktivität auf . Beispielsweise zeigte 3-Brom-2-methyl-1H-imidazo[1,2-a]pyridiniumbromid antimikrobielle Eigenschaften gegen Staphylococcus aureus .

Medizinische Chemie

Imidazopyridin wird aufgrund seiner vielfältigen Anwendungen in der medizinischen Chemie als „Drug Prejudice“-Gerüst erkannt . Es wird bei der Synthese verschiedener Medikamente und Therapeutika eingesetzt .

Materialwissenschaften

Der strukturelle Charakter von Imidazopyridin macht es in der Materialwissenschaft nützlich . Es wird bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften eingesetzt .

Antisekretorische und zytoprotektive Antiulkusmittel

Neue Imidazo[1,2-a]pyridine, die an der 3-Position substituiert sind, wurden als potenzielle antisekretorische und zytoprotektive Antiulkusmittel synthetisiert . Dies deutet auf potenzielle Anwendungen Ihrer Verbindung bei der Behandlung von Geschwüren hin .

Behandlung von Schlaflosigkeit und Hirnfunktionsstörungen

Imidazo[1,2-a]pyridin-3-yl-essigsäurederivate, die mit Ihrer Verbindung verwandt sind, werden zur Behandlung von kurzfristiger Schlaflosigkeit und einigen Erkrankungen der Gehirnfunktion eingesetzt . Zolpidem, ein Medikament zur Behandlung von Schlaflosigkeit und Wiederherstellung von Hirnfunktionsstörungen, enthält den Imidazo[1,2-a]pyridin-Molekülteil .

Fluoreszierende Sonden

Imidazo[1,2-a]pyridin-Derivate wurden als fluoreszierende Sonden für die in vitro- und in vivo-Bestimmung von Quecksilber- und Eisenionen verwendet . Dies deutet auf potenzielle Anwendungen Ihrer Verbindung in der analytischen Chemie und Umweltüberwachung hin .

Wirkmechanismus

Target of Action

Imidazo[1,2-a]pyridine derivatives, a key structural component of this compound, are known to interact with a wide range of biological targets due to their versatile nature .

Mode of Action

It’s known that imidazo[1,2-a]pyridine derivatives can undergo various reactions, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives are known to be involved in a broad spectrum of biological effects, indicating that they may interact with multiple biochemical pathways .

Result of Action

Imidazo[1,2-a]pyridine derivatives are known to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Biochemische Analyse

Biochemical Properties

They exhibit a broad spectrum of biological effects, including antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activities .

Cellular Effects

Imidazo[1,2-a]pyridine derivatives have been reported to exhibit significant activity against various types of cells . They influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Imidazo[1,2-a]pyridine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Imidazo[1,2-a]pyridine derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Imidazo[1,2-a]pyridine derivatives have been studied for their effects at different dosages, including any threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Imidazo[1,2-a]pyridine derivatives have been studied for their involvement in various metabolic pathways, including interactions with enzymes or cofactors and effects on metabolic flux or metabolite levels .

Transport and Distribution

Imidazo[1,2-a]pyridine derivatives have been studied for their interactions with transporters or binding proteins and effects on their localization or accumulation .

Subcellular Localization

Imidazo[1,2-a]pyridine derivatives have been studied for their subcellular localization and any effects on their activity or function .

Eigenschaften

IUPAC Name |

3-[1-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6O2/c1-13-17(25-10-3-2-6-16(25)23-13)19(26)24-9-4-5-14(12-24)27-18-15(11-20)21-7-8-22-18/h2-3,6-8,10,14H,4-5,9,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSHYVDMGQPZXIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)C(=O)N3CCCC(C3)OC4=NC=CN=C4C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

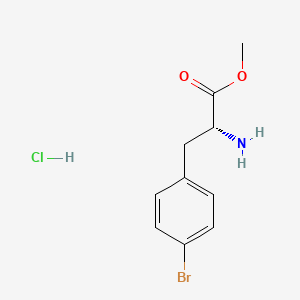

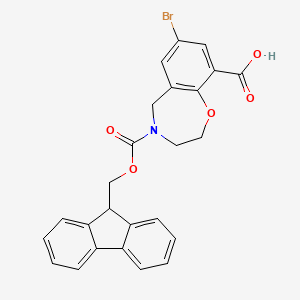

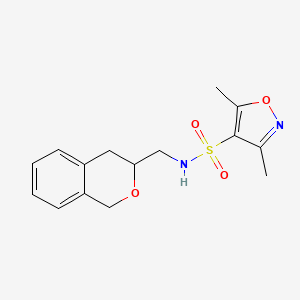

![N-((1-tosylpyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2588546.png)

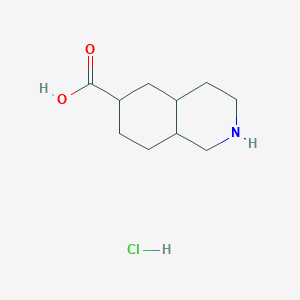

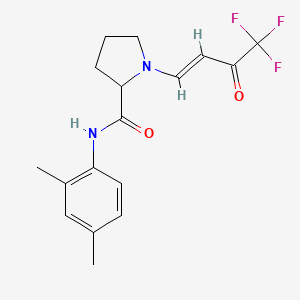

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3,5-difluorobenzyl)piperidine-4-carboxamide](/img/structure/B2588561.png)

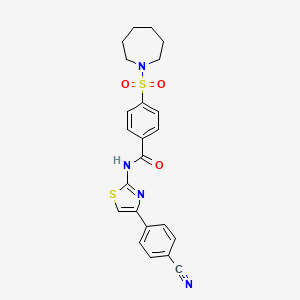

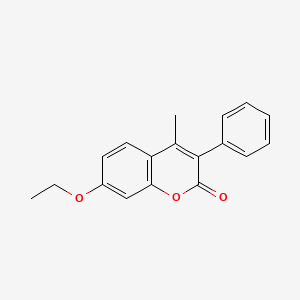

![1'-((2,4-dichloro-5-methylphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2588563.png)